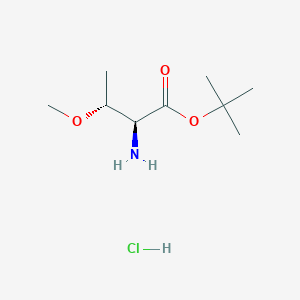

叔丁基(2S,3R)-2-氨基-3-甲氧基丁酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

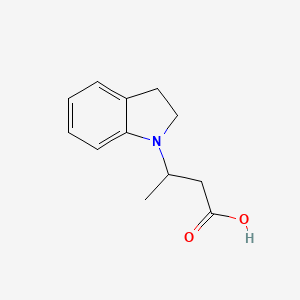

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride, also known as Boc-3-amino-4-methoxyphenylalanine hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in the pharmaceutical industry. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.

科学研究应用

多功能树状大分子的合成

叔丁基衍生物是合成多功能树状大分子的关键。例如,Newkome 等人(2003)描述了合成 1 → (2 + 1) C 支链单体的过程,该单体对于构建多功能化树状大分子的至关重要。这些含有受保护的羟基或混合酯的单体连接到一个四向核心,生成第一代树状大分子的潜在应用包括药物输送和材料科学 (Newkome 等人,2003)。

生物相容性聚合物来自生物质

叔丁基衍生物用于与二氧化碳共聚以生产生物相容性聚合物,提供了一种对环境无害的替代方案。Tsai 等人(2016)展示了由叔丁基 3,4-环氧丁酸酯和 CO2 制备聚(叔丁基 3,4-二羟基丁酸酯碳酸酯)的过程,表明其在可生物降解材料和药物输送系统中具有潜在的应用 (Tsai 等人,2016)。

天然产物的全合成

叔丁基衍生物在复杂天然产物的全合成中发挥着重要作用,例如隐藻毒素-24(Arenastatin A),突出了它们在推进合成化学和药物开发工作中的作用。Eggen 等人(2000)报告了合成隐藻毒素主要成分的有效方案,强调了叔丁基衍生物在合成结构复杂的分子中的多功能性 (Eggen 等人,2000)。

金属离子的化学传感器

基于叔丁基的化合物可用作检测金属离子的化学传感器,这对于环境监测和生物医学应用至关重要。Roy 等人(2019)描述了一种基于罗丹明的化合物,该化合物充当 Zn2+ 和 Al3+ 离子的双重化学传感器,展示了叔丁基衍生物在开发用于金属离子的灵敏且选择性的传感器中的适用性 (Roy 等人,2019)。

属性

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(12-5)7(10)8(11)13-9(2,3)4;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTPZRGPFJQECP-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)